C7 Furan-2-yl vs. Thiophene-2-yl: Up to 4.3-Fold Lower MIC Against S. aureus
In a direct head-to-head study by Elneairy et al. (2024), pyrazolo[1,5-a]pyrimidines bearing a C7 furan-2-yl unit, combined with a C5 4-Me or 4-OMe aryl group, exhibited MIC values against S. aureus of 2.5 µM and 2.4 µM, respectively, while the corresponding C7 thiophene-2-yl analogs showed MIC values of 4.9–10.8 µM and the C7 phenyl analogs were largely inactive (MIC > 20 µM) [1]. The furan-2-yl substitution therefore provides a ≥2-fold, and in some cases >4-fold, improvement in antibacterial potency over the thiophene and phenyl isosteres under identical assay conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) |
|---|---|
| Target Compound Data | Not directly tested; inferred from C7 furan-2-yl analog MIC = 2.4–2.5 µM |
| Comparator Or Baseline | C7 thiophene-2-yl analog MIC = 4.9–10.8 µM; C7 phenyl analog MIC > 20 µM |
| Quantified Difference | ≥ 2.0–4.3 fold lower MIC for furan-2-yl vs. thiophene-2-yl; > 8-fold improvement over phenyl |
| Conditions | Broth microdilution assay; Mueller–Hinton medium; 37 °C; 18–24 h incubation |
Why This Matters
A 2–4-fold potency advantage at the MIC level translates directly into lower compound quantity required for achieving bacteriostatic endpoints, reducing cost per assay and minimizing potential cytotoxicity in antibacterial screening campaigns.
- [1] Elneairy, M. A. A. et al. MRSA Inhibitory Activity of Some New Pyrazolo[1,5‑a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. Chem. Biodivers. 2024, e202402031. View Source
